![molecular formula C20H12N2O3 B2707475 methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate CAS No. 904513-01-5](/img/structure/B2707475.png)
methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate is a synthetic compound with potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been extensively studied for its biological activities.
Mechanism of Action
The mechanism of action of methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with various cellular targets. The compound has been found to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and transcription. It has also been found to inhibit the activity of histone deacetylases, which are involved in gene expression. The compound has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate has been found to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the migration and invasion of cancer cells by modulating the activity of various signaling pathways. In addition, the compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to exhibit antibacterial and antifungal activities by disrupting the cell membrane of bacteria and fungi.
Advantages and Limitations for Lab Experiments
Methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it exhibits high stability. The compound has also been found to exhibit high potency against cancer cells and various strains of bacteria and fungi. However, the compound has some limitations for lab experiments. The compound has low solubility in water, which may limit its use in some assays. In addition, the compound has not been extensively studied for its toxicity and pharmacokinetics, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate. One potential direction is to study the compound's toxicity and pharmacokinetics in animal models. This will provide valuable information on the compound's safety and efficacy in vivo. Another potential direction is to study the compound's potential therapeutic applications in various diseases, including cancer, bacterial infections, and inflammatory diseases. The compound's mechanism of action can also be further elucidated to identify potential cellular targets for drug development. Overall, the study of methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate holds great promise for the development of novel therapeutics.
Synthesis Methods
The synthesis of methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate involves the reaction of 2-aminobenzimidazole with ethyl 2-bromoacetate in the presence of a base. The resulting intermediate is then treated with methyl iodide to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
Methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate has been extensively studied for its biological activities. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been found to exhibit antibacterial and antifungal activities against various strains of bacteria and fungi. In addition, the compound has shown anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
methyl 19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaene-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O3/c1-25-20(24)15-10-14-11-6-4-5-9-16(11)22-18(14)17(21-15)12-7-2-3-8-13(12)19(22)23/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHZNTHIYZOINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C3C(=C1)C4=CC=CC=C4N3C(=O)C5=CC=CC=C52 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.